Silandrone is synthesized through the etherification of testosterone. The synthesis involves the following steps:
The synthesis can be represented as follows:
This method allows for the introduction of the trimethylsilyl group, enhancing the compound's lipophilicity and stability .
The molecular structure of silandrone includes a steroid backbone characteristic of androgens, with a trimethylsilyl ether group at the 17β position. Key features of its molecular structure include:
Silandrone can undergo various chemical reactions, including:
Silandrone exerts its biological effects primarily through binding to androgen receptors, similar to testosterone. The mechanism includes:
Silandrone exhibits specific physical and chemical properties that influence its behavior in biological systems:
Silandrone has potential applications across various scientific fields:
Silandrone, systematically designated as 17β-(trimethylsiloxy)androst-4-en-3-one, is characterized by the substitution of a trimethylsilyl ether group at the 17β-hydroxyl position of the testosterone backbone. This structural modification yields the chemical formula C~22~H~36~O~2~Si and a molecular weight of 360.613 g/mol [1] [3] [5]. The presence of the organosilicon group fundamentally alters the molecule's physicochemical properties, enhancing lipophilicity and conferring resistance to hepatic first-pass metabolism—a key determinant of its unique pharmacological profile [1].
Table 1: Systematic and Trivial Nomenclature of Silandrone
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | (8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(trimethylsilyl)oxy-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
International Nonproprietary Name (INN) | Silandrone |
United States Adopted Name (USAN) | Silandrone |
Developmental Code Names | SC-16148, NSC-95147 |
Key Chemical Synonyms | Testosterone 17β-trimethylsilyl ether; 17β-Trimethylsilyltestosterone; O-Trimethylsilyltestosterone |
The crystalline solid exhibits stereochemical specificity, preserving the 8R,9S,10R,13S,14S,17S configuration of natural testosterone at ring junctions, which is essential for binding to the androgen receptor [1] [5]. Its structural identity has been confirmed through analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, with the canonical SMILES representation documented as CC@@(CC2)[C@]3([H])[C@]1([H])C@@([H])[C@]4(C)CC3 [3].
Silandrone emerged from pharmaceutical research conducted by G. D. Searle & Company (now part of Pfizer) during the 1960s, an era marked by intensive exploration of steroidal modifications to enhance therapeutic utility [1]. Its developmental code, SC-16148, references Searle's internal compound numbering system. Despite promising preclinical results demonstrating prolonged pharmacological effects compared to testosterone esters, the compound never progressed to clinical commercialization [1] [5].
Notably absent are contemporary patents specifically covering Silandrone as a novel chemical entity, suggesting either strategic non-disclosure by the innovator or abandonment prior to patent filing. This contrasts sharply with the broader pharmaceutical patent landscape of the 1960s, where steroidal therapeutics frequently received extensive intellectual property protection. The compound remains documented in chemical compendia and research literature, primarily through its CAS Registry Number (5055-42-5) and academic studies investigating its biological effects [1] [3] [5].
Table 2: Historical Development Timeline of Silandrone
Time Period | Development Milestone | Key Findings |
---|---|---|
Early 1960s | Discovery & Synthesis by G. D. Searle | Synthesis of testosterone 17β-trimethylsilyl ether as a novel steroidal ether |
1966 | First Pharmacological Characterization (Saunders) | Demonstrated extended duration of action and greater potency versus testosterone propionate in rodent models |
1970 | Behavioral Study (Le Boeuf & Allen) | Confirmed prolonged reinstatement of sexual behavior in castrated rats |
Post-1970 | Research Discontinuation | No further development or marketing despite promising pharmacological profile |
Within the taxonomic framework of synthetic androgens, Silandrone occupies a distinctive niche as both a testosterone derivative and a prodrug [1] [5]. Chemically, it belongs to the androgen ether subclass, specifically categorized as testosterone 17β-trimethylsilyl ether, distinguishing it from esterified testosterone analogs (e.g., testosterone cypionate) and alkylated oral AAS (e.g., methyltestosterone) [5]. Its mechanism relies on enzymatic hydrolysis in vivo, releasing free testosterone and trimethylsilanol, thereby functioning as a depot precursor rather than a direct androgen receptor agonist [1] [3].
The compound demonstrates dual-route versatility, exhibiting activity via both oral administration and parenteral injection—an unusual property among mid-20th century AAS [1] [4]. This positions Silandrone as a transitional molecule bridging the pharmacological gap between injectable testosterone esters and orally active 17α-alkylated AAS. In comparative studies, subcutaneous or intramuscular administration produced a significantly prolonged duration of action relative to testosterone propionate, while oral bioavailability exceeded that of unmodified testosterone [1] [3].
Contemporary AAS classifications consistently list Silandrone among prodrug testosterone derivatives, alongside compounds like testosterone 17-chloral hemiacetal ether (cloxotestosterone) and Δ1-testosterone 17β-cyclopentenyl enol ether (quinbolone) [5]. Its inclusion in authoritative steroidal directories and research chemical suppliers' catalogs underscores its significance as a chemical tool for investigating androgen metabolism and delivery, despite its absence from therapeutic markets [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7